molecular formula C5H5F2NOS B6170963 [2-(difluoromethyl)-1,3-thiazol-5-yl]methanol CAS No. 2703780-02-1

[2-(difluoromethyl)-1,3-thiazol-5-yl]methanol

Cat. No.: B6170963
CAS No.: 2703780-02-1
M. Wt: 165.2
InChI Key:
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Description

[2-(Difluoromethyl)-1,3-thiazol-5-yl]methanol is a chemical compound with the molecular formula C5H5F2NOS It is characterized by the presence of a difluoromethyl group attached to a thiazole ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(difluoromethyl)-1,3-thiazol-5-yl]methanol typically involves the introduction of the difluoromethyl group into the thiazole ring. One common method is the difluoromethylation of thiazole derivatives using difluorocarbene reagents. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetonitrile. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes utilize transition-metal catalysts to enhance the efficiency and selectivity of the reaction. The use of continuous flow reactors can also improve the scalability and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

[2-(Difluoromethyl)-1,3-thiazol-5-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include difluoromethyl-substituted thiazole derivatives, aldehydes, carboxylic acids, and dihydrothiazole compounds.

Scientific Research Applications

[2-(Difluoromethyl)-1,3-thiazol-5-yl]methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of [2-(difluoromethyl)-1,3-thiazol-5-yl]methanol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it more effective in biological systems. The thiazole ring can interact with various enzymes and receptors, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

The uniqueness of [2-(difluoromethyl)-1,3-thiazol-5-yl]methanol lies in its difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group can enhance the compound’s metabolic stability and lipophilicity, making it a valuable intermediate in pharmaceutical and agrochemical research .

Properties

CAS No.

2703780-02-1

Molecular Formula

C5H5F2NOS

Molecular Weight

165.2

Purity

95

Origin of Product

United States

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